Sodium (4-fluorophenyl)methanesulfonate
Description
Properties
Molecular Formula |
C7H6FNaO3S |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;(4-fluorophenyl)methanesulfonate |
InChI |
InChI=1S/C7H7FO3S.Na/c8-7-3-1-6(2-4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
IILUSXIZOOKBJA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluorophenyl Methanesulfonate and Analogues
Direct Sulfonylation Approaches
Direct sulfonylation methods involve the formation of a C-S bond at the benzylic position in a single transformative step. These approaches are often characterized by their atom and step economy.
Oxidative Sulfonylation Processes
Oxidative sulfonylation has emerged as a powerful tool for the direct functionalization of C-H bonds. These methods bypass the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
Recent advancements have demonstrated the utility of electrochemical methods for oxidative C(sp2)–H sulfonylation. For instance, the electrochemical oxidative sulfonylation of aldehyde hydrazones provides access to a variety of alkyl and aromatic sulfonylated hydrazones with yields up to 96%. thieme-connect.de This process typically involves the anodic oxidation of a sodium sulfinate or sulfinic acid to generate a sulfonyl radical, which is then trapped by the substrate. thieme-connect.de While not directly demonstrated on (4-fluorophenyl)methane, this methodology highlights the potential of electrochemical approaches for direct C-H sulfonylation.
Another approach involves the oxidative C-H functionalization of tetrahydrocarbazoles with sulfonyl hydrazides to synthesize 2-sulfonyl carbazoles. nih.gov The mechanism is proposed to involve the addition of a sulfonyl radical to a 3,4-dihydrocabazole intermediate. nih.gov Furthermore, the oxidative coupling of methane (B114726) to produce C2 compounds has been extensively studied, showcasing the efforts in activating and functionalizing C-H bonds in simple alkanes. rsc.orggoogle.com These examples, while not specific to the target molecule, underscore the ongoing research into direct oxidative C-H sulfonylation.
Table 1: Examples of Oxidative Sulfonylation Reactions
| Substrate Class | Sulfonylating Agent | Method | Product Class | Yield (%) |
| Aldehyde Hydrazones | Sodium Sulfinates/Sulfinic Acids | Electrochemical Oxidation | Sulfonylated Hydrazones | Up to 96 |
| Tetrahydrocarbazoles | Sulfonyl Hydrazides | Chemical Oxidation | 2-Sulfonyl Carbazoles | Not Specified |
Radical-Mediated Sulfonylation Strategies
Radical-mediated reactions offer a complementary approach to direct sulfonylation, often proceeding under mild conditions and exhibiting broad functional group tolerance.
Visible-light photocatalysis has been successfully employed for the synthesis of sulfone compounds through the radical-radical cross-coupling of sulfonyl chlorides and trifluoroborate salts. researchgate.net This redox-neutral strategy is applicable to a wide range of substrates, including (hetero)aryl and alkyl sulfonyl chlorides. researchgate.net Photocatalytic methods have also been developed for the synthesis of alkyl sulfones from aryldiazo tetrafluoroborate (B81430) salts, styrene (B11656) derivatives, and sodium metabisulfite (B1197395). rsc.org
The difunctionalization of propellane through a radical-mediated process allows for the preparation of sulfonyl alkynyl/allyl/cyano-substituted bicyclo[1.1.1]pentane derivatives under mild photochemical conditions. rsc.org Furthermore, a photocatalytic method for the synthesis of unprotected sulfonimidamides from hydroxylamine-derived nitrene precursors and unprotected sulfinamides has been reported, showcasing the versatility of radical-based transformations. nih.gov These strategies, while not explicitly applied to the synthesis of (4-fluorophenyl)methanesulfonate, represent the current state-of-the-art in radical-mediated sulfonylation.
Table 2: Overview of Radical-Mediated Sulfonylation Strategies
| Reaction Type | Substrates | Catalyst/Conditions | Product Type |
| Radical-Radical Cross-Coupling | Sulfonyl Chlorides, Trifluoroborate Salts | Visible Light Photocatalyst | Sulfones |
| Multicomponent Reaction | Aryldiazo Salts, Styrenes, Sodium Metabisulfite | Visible Light Photocatalyst | Alkyl Sulfones |
| Difunctionalization of Propellane | Propellane, Sulfonylating Agent | Photochemical | Substituted BCPs |
| Nitrene Transfer | Sulfinamides, Nitrene Precursors | Visible Light Photocatalyst | Sulfonimidamides |
Indirect Synthetic Routes via Precursor Functionalization
Indirect methods for the synthesis of (4-fluorophenyl)methanesulfonate involve the initial preparation of a functionalized precursor, which is then converted to the final product. These multi-step sequences often provide greater control over the reaction and allow for the use of a wider range of starting materials.
Synthesis from Sulfonyl Halides and Sulfites
A common and well-established method for the synthesis of sulfonates involves the reaction of a sulfonyl halide with a suitable nucleophile. For example, 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides are synthesized from the corresponding sulfonyl chloride and an amine. nih.gov Similarly, methanesulfonyl chloride can be produced from sodium methanesulfonate (B1217627) under solvent-free conditions. google.com
The synthesis of sulfonyl cyanides from sulfonyl chlorides has also been reported. orgsyn.org While not a direct route to sulfonates, it demonstrates the reactivity of sulfonyl chlorides. A more direct approach would involve the reaction of (4-fluorophenyl)methanesulfonyl chloride with a hydroxide (B78521) source to yield the corresponding sulfonate.
Sulfites can also serve as precursors to sulfonates. A high-yielding method for the sulfation of alcohols proceeds via sulfite (B76179) and sulfate (B86663) diester intermediates. organic-chemistry.org This suggests that a (4-fluorophenyl)methyl sulfite could potentially be oxidized to the desired sulfonate.
Formation from Alcohol Mesylation
The mesylation of alcohols is a widely used transformation in organic synthesis to convert a poor leaving group (hydroxyl) into a good leaving group (mesylate). This reaction is typically carried out by treating the alcohol with methanesulfonyl chloride or methanesulfonic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine. commonorganicchemistry.commdma.ch
In the context of synthesizing sodium (4-fluorophenyl)methanesulfonate, the precursor (4-fluorophenyl)methanol would be reacted with methanesulfonyl chloride and a base. This would likely form the methyl (4-fluorophenyl)methanesulfonate ester, which could then be hydrolyzed to the sodium salt. This method offers a reliable and high-yielding route to the target compound, benefiting from the ready availability of the starting alcohol. libretexts.org The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.org
Table 3: Common Reagents for Alcohol Mesylation
| Reagent | Base | Solvent | Key Feature |
| Methanesulfonyl Chloride (MeSO2Cl) | Triethylamine, Pyridine | Dichloromethane (DCM) | Common and cost-effective. |
| Methanesulfonic Anhydride ((MeSO2)2O) | Triethylamine, Pyridine | Dichloromethane (DCM) | Avoids the formation of alkyl chloride side products. commonorganicchemistry.com |
C-S Bond Formation Methodologies
The formation of the carbon-sulfur bond is a critical step in the synthesis of (4-fluorophenyl)methanesulfonate. Modern synthetic chemistry offers a variety of powerful C-S bond-forming reactions, many of which are catalyzed by transition metals. researchgate.netresearchgate.netrsc.org
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-S bond formation. umontreal.ca For instance, palladium-catalyzed cross-coupling reactions of aryl iodides with 5-tributylstannyl-4-fluoropyrazole have been shown to proceed smoothly to give the corresponding 5-aryl-4-fluoropyrazoles. researchgate.net While this example forms a C-C bond, similar conditions can be adapted for C-S bond formation. The Hiyama cross-coupling, which couples organosilanes with organic halides, is another powerful method that has been developed for the construction of various chemical bonds. mdpi.com
The synthesis of aryl sulfones can be achieved through the coupling of aryl boronic acids and arylsulfonyl chlorides, catalyzed by palladium. organic-chemistry.org Furthermore, a nickel-catalyzed desulfonative cross-coupling reaction has been developed for the synthesis of unsymmetrical thioethers, where a benzylsulfonyl chloride acts as the electrophile and an arylsulfonyl chloride serves as the sulfur precursor. researchgate.net These advanced methodologies provide access to a wide range of organosulfur compounds and could potentially be adapted for the synthesis of (4-fluorophenyl)methanesulfonate. researchgate.netrsc.org
Friedel-Crafts Reaction Pathways
The Friedel-Crafts reaction is a cornerstone of carbon-carbon bond formation, enabling the connection of electron-rich aromatic rings to electron-deficient olefins or acylating agents. thieme-connect.deresearchgate.net In the context of synthesizing precursors for (4-fluorophenyl)methanesulfonate, this reaction is pivotal for introducing key functional groups onto the fluorophenyl ring. A highly efficient, metal-free, and environmentally benign Friedel-Crafts strategy involves the use of methanesulfonic acid as a green reagent to construct 3-arylsuccinimides from electron-rich arenes and N-arylmaleimides under mild conditions. thieme-connect.deresearchgate.net This approach is noted for its high yields and compatibility with various arenes. thieme-connect.de
Another significant advancement is the use of methanesulfonic anhydride (MSAA) to promote Friedel-Crafts acylations of aryl and alkyl carboxylic acids. organic-chemistry.orgnih.gov This methodology is distinguished by its production of minimal waste that is free of metallic or halogenated components. organic-chemistry.orgnih.gov The reaction often requires no additional solvent, which significantly reduces waste streams. organic-chemistry.org For instance, the reaction of 4-fluorobenzoic acid with toluene (B28343) using this method demonstrates high efficiency and aligns with green chemistry goals by minimizing waste and maximizing atom economy. organic-chemistry.org These pathways underscore a move towards more sustainable chemical processes in the synthesis of aryl ketones and related structures, which can serve as intermediates. organic-chemistry.orgnih.gov
Stereoselective Synthesis of Chiral Derivatives
The creation of chiral molecules with specific three-dimensional arrangements is crucial in modern chemistry. For sulfinyl compounds, where a sulfur atom can be a stereogenic center, stereoselective synthesis is key. acs.org One of the most established methods for preparing enantiomerically pure sulfinyl derivatives involves the diastereoselective preparation of sulfinates using chiral auxiliaries. acs.org
This approach utilizes configurationally stable esters of sulfinic acid, RS(O)OR', where R' is a chiral group. By separating the resulting diastereomers, subsequent transformation can yield enantiomerically pure sulfoxides and other derivatives. acs.org Commonly employed and commercially available chiral alcohols for this purpose include menthol (B31143) and diacetone-d-glucose (B1670380) (DAG). acs.org The Andersen method, for example, is a classic technique based on the crystalline (1R,2S,5R,SS)-(−) menthyl p-toluenesulfinate for the stereoselective synthesis of sulfoxides. acs.org While stereoselective oxidation of prochiral sulfenyl compounds is also a valid method, it has not achieved the same level of popularity as the chiral auxiliary approach for preparing optically active sulfinates due to operational simplicity and efficiency. acs.org
Process Optimization and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on process optimization and the incorporation of green chemistry principles to reduce environmental impact. This includes the use of solvent-free conditions, advanced catalytic systems, and energy-efficient technologies.
Solvent-Free Reaction Conditions
Solvent-free reactions represent a significant step towards greener chemical processes by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net Methanesulfonic acid has been utilized as a catalyst in solvent-free conditions for the synthesis of conjugated porous polymer networks. tamu.edu Similarly, microwave-assisted organic synthesis often facilitates solvent-free reactions, contributing to more sustainable protocols. sphinxsai.com Research has also demonstrated the use of montmorillonite (B579905) K-10 clay as a catalyst for the solvent-free synthesis of quinazolin-4(3H)-ones, where reactants are mixed with the solid catalyst and heated directly. researchgate.net This method not only avoids organic solvents but also allows for the easy recovery and potential reuse of the catalyst. researchgate.net
Catalytic Approaches (e.g., Heteropoly Acid Catalysis, Copper-Catalyzed Reactions)
Catalysis is fundamental to green chemistry, offering pathways with higher efficiency, selectivity, and lower energy consumption.
Heteropoly Acid (HPA) Catalysis: Heteropolyacids are highly effective solid acid catalysts with strong Brønsted acidity, often exceeding that of conventional mineral acids. iitm.ac.in Their versatility allows them to function as both homogeneous and heterogeneous catalysts, and they are noted for being water tolerant, stable, and reusable. iitm.ac.inmdpi.com HPAs, such as those with Keggin or Wells-Dawson structures, have been successfully employed in a wide range of organic transformations, including electrophilic reactions relevant to the synthesis of complex organic molecules. iitm.ac.ingoogle.com Their use as catalysts for fine organic synthesis is expanding due to their efficiency and eco-friendly nature. iitm.ac.in For example, Wells-Dawson type heteropolyacids have been used in the synthesis of various heterocyclic compounds, often achieving high yields in short reaction times without the need for extensive purification. mdpi.com
| Catalyst Type | Structure | Key Advantages |
| Heteropoly Acids (HPAs) | Keggin, Wells-Dawson | Strong Brønsted acidity, high thermal stability, reusable, water tolerant, eco-friendly. iitm.ac.inmdpi.com |
| Copper Catalysts | Copper(I) and Copper(II) complexes | Low toxicity, inexpensive, readily available, catalyzes a broad range of reactions. nih.govdntb.gov.ua |
Copper-Catalyzed Reactions: Copper-based catalysts are attractive due to their low cost, ready availability, and low toxicity. nih.gov They are effective in catalyzing a broad spectrum of reactions, including various oxidative coupling reactions. nih.govdntb.gov.ua Copper(I)-catalyzed multicomponent reactions are particularly efficient for synthesizing N-sulfonyl amidines and other nitrogen-containing compounds. nih.gov These reactions can proceed through intermediates generated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-opening procedure. nih.gov Furthermore, copper(II) chloride has been used to catalyze the aerobic oxidative sulfonylation in the three-component synthesis of 4-sulfonyl-1,2,3-triazoles, demonstrating copper's utility in forming sulfur-containing heterocycles. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a key technology for accelerating chemical reactions. sphinxsai.com By using microwave irradiation, chemists can achieve instantaneous and uniform heating of the reaction mixture, which often leads to a dramatic reduction in reaction times, improved yields, and the possibility of conducting reactions under solvent-free conditions. sphinxsai.comcu.edu.eg This technique has been successfully applied to the synthesis of various heterocyclic compounds, including fluorinated coumarino sulfonamides and derivatives bearing a phenylsulfone moiety. cu.edu.egumich.edu Comparative studies have shown that microwave irradiation consistently requires shorter reaction times and produces higher yields than conventional heating methods. cu.edu.egmdpi.com
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | 8 hours | Lower | cu.edu.eg |
| Microwave Irradiation | 35 minutes | Excellent | cu.edu.eg |
Recrystallization and Other Purification Techniques for Synthetic Intermediates
The purification of solid compounds is a critical step in any synthetic sequence to ensure the final product's high purity. Recrystallization is a primary technique used for this purpose. mt.com The process involves dissolving an impure solid in a suitable hot solvent to create a saturated solution. mt.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com The selection of an appropriate solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. mt.com
Following crystal formation, the purified solid is separated from the solvent by filtration, washed, and dried. mt.com In cases where recrystallization is not sufficient or practical, other purification methods like column chromatography are employed to separate the desired product from by-products and unreacted starting materials. researchgate.net Products from greener synthetic routes, such as those using methanesulfonic anhydride in Friedel-Crafts reactions, can often be efficiently isolated via crystallization. organic-chemistry.org
Advanced Applications in Organic Synthesis
As a Versatile Building Block for Complex Chemical Architectures
The (4-fluorophenyl)methane core is a valuable structural motif in synthetic chemistry. Fluorinated organic compounds are increasingly utilized as building blocks for creating complex molecules due to the unique properties conferred by the fluorine atom, such as altered acidity, lipophilicity, and metabolic stability. beilstein-journals.orgnih.govnih.gov The development of synthetic methodologies that incorporate such fluorinated fragments is crucial for medicinal chemistry and materials science. beilstein-journals.orgnih.gov For instance, related structures like 4-iodophenyl-[18F]fluorosulfate have been demonstrated as versatile building blocks for Palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex organic scaffolds. researchgate.net This highlights the potential of functionalized phenylsulfonates, including the (4-fluorophenyl)methane variant, to be elaborated into more complex architectures through established catalytic processes. The strategic placement of the fluorine atom and the sulfonate group allows for sequential, selective reactions, paving the way for the efficient assembly of intricate molecular designs.
Synthesis of Sulfonamides and Sulfones
Sodium (4-fluorophenyl)methanesulfonate, or more commonly its precursor sodium (4-fluorophenyl)methanesulfinate, is a key starting material for the synthesis of sulfonamides and sulfones, which are important functional groups in pharmaceuticals. nih.govresearchgate.net
Sulfonamides: A primary route to sulfonamides involves the reaction of sodium sulfinates with various amines. nih.gov Modern methods often employ a mediator, such as ammonium (B1175870) iodide (NH₄I), to facilitate the coupling. nih.gov This approach is valued for its operational simplicity and tolerance of a wide range of functional groups on both the amine and sulfinate partners. nih.gov Another strategy involves the in-situ conversion of the sulfinate to a more reactive intermediate, such as a sulfinyl chloride, which is then trapped by an amine nucleophile to yield the desired sulfonamide. acs.org
Sulfones: The synthesis of sulfones from sodium (4-fluorophenyl)methanesulfinate typically involves an oxidation step or a coupling reaction. organic-chemistry.orgnih.govbaranlab.org Oxidation of the corresponding sulfide (B99878) is a common method to produce sulfones. organic-chemistry.org Alternatively, sulfinates can be used in coupling reactions with various partners. For example, in multicomponent reactions, an arylsulfonyl radical can be generated from a sulfinate precursor and subsequently react with alkenes to form alkyl sulfones. rsc.org These reactions are often promoted by photoredox catalysis, offering a mild and efficient pathway to complex sulfone structures. rsc.org
Table 1: Representative Methods for Sulfonamide and Sulfone Synthesis
| Product Type | Reactants | Key Reagents/Catalysts | General Yields | Ref. |
|---|---|---|---|---|
| Sulfonamide | Sodium (4-fluorophenyl)methanesulfinate, Amine | NH₄I, CH₃CN | Moderate to Excellent | nih.gov |
| Sulfonamide | Organometallic Reagent, DABSO, Amine | SOCl₂, THF | 32–83% | acs.org |
| Sulfone | Aryl diazo salt, Styrene (B11656) derivative | Sodium metabisulfite (B1197395), Rhodamine B | Moderate | rsc.org |
| Sulfone | Thiol, Alkyne | SeO₂, TBAI (iodine source) | Good | researchgate.net |
Precursor for Other Organosulfur Compounds (e.g., Thiosulfonates, Selenosulfonates)
The reactivity of the sulfur center in sodium (4-fluorophenyl)methanesulfinate allows for its conversion into other important classes of organosulfur compounds.
Thiosulfonates: These compounds can be synthesized through the coupling of sodium sulfinates with thiols or disulfides. nih.gov Aerobic conditions, often in the presence of a catalyst like copper(I) iodide (CuI) or iron(III) chloride (FeCl₃), facilitate the S–S bond formation. nih.gov This method provides a direct route to both symmetrical and unsymmetrical thiosulfonates in good to excellent yields. nih.gov
Selenosulfonates: The synthesis of selenosulfonates can be achieved via the reaction of sodium sulfinates with selenylating agents. An electrochemical multicomponent reaction has been reported for the synthesis of 4-selanylpyrazoles, demonstrating a modern approach to forming C-Se bonds that could be adapted for S-Se bond formation. nih.gov In this type of reaction, an intermediate radical cation is generated from a diselenide, which then reacts with other components. nih.gov
Development of Novel Reagents and Catalysts in Chemical Transformations
The (4-fluorophenyl)methanesulfonate scaffold can be chemically modified to generate novel reagents and catalysts. The presence of the C-F bond allows for specific transformations that are central to the development of new chemical tools. rsc.org For example, the derivatization of fluorinated structures is a key strategy in creating new fluorophores and molecular probes. nih.gov A related compound, 4-iodophenyl-[18F]fluorosulfate, has been developed as a building block for creating radiolabeled molecules via Pd-catalyzed reactions, showcasing how this class of compounds can be transformed into highly specialized reagents. researchgate.net The synthesis of such reagents often involves leveraging the reactivity of a halide on the aromatic ring for cross-coupling reactions, a strategy that could be applied to derivatives of this compound. researchgate.net
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient route to molecular complexity. nih.govmdpi.com Sodium sulfinates, or related SO₂ surrogates like sodium metabisulfite, are valuable components in these reactions for introducing the sulfonyl group. rsc.orgbohrium.com Photocatalytic MCRs have been developed where an aryl diazo salt, a styrene derivative, and sodium metabisulfite react to form alkyl sulfones under visible light. rsc.org Such processes proceed under mild conditions and allow for the rapid assembly of diverse and valuable sulfone-containing molecules. rsc.org The use of SO₂ surrogates in MCRs has become a popular and powerful strategy for constructing sulfonyl-containing compounds, avoiding the challenges of handling gaseous sulfur dioxide. bohrium.com
Table 2: Examples of Multicomponent Reactions Involving Sulfinate Precursors
| Reaction Type | Components | Catalyst/Conditions | Product | Ref. |
|---|---|---|---|---|
| Photocatalytic Sulfonylation | Aryl diazo salt, Styrene, Sodium metabisulfite | Rhodamine B, Visible light | Alkyl sulfone | rsc.org |
| Aminosulfonylation | Aryl iodide, Amine, SOgen (SO₂ source) | Two-chamber reactor | Sulfonamide | bohrium.com |
| Arylsulfonylcyanation | Styrene derivative, SOgen, Cyanide source | Chiral catalyst | Chiral sulfone | bohrium.com |
Role in Organometallic Chemistry
This compound and its derivatives play a significant role in organometallic chemistry, primarily through the reaction of organometallic reagents with SO₂ surrogates. acs.org The addition of organometallic reagents, such as Grignard or organolithium reagents, to a sulfur dioxide source like DABSO (DABCO·(SO₂)₂) generates a metal sulfinate in situ. acs.org This intermediate can then be trapped with an electrophile to form various sulfur-containing compounds. acs.org
Furthermore, the fluorinated aromatic ring itself is of interest in organometallic chemistry. The C-F bond, while generally strong, can be activated by transition metal complexes. rsc.org This C-F activation provides a pathway for further functionalization of the aromatic ring, opening up synthetic routes that are complementary to traditional cross-coupling methods. The interaction between the electropositive metal center and the nucleophilic carbon of the organometallic reagent is a fundamental principle governing these transformations. msu.edu
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H (proton) and ¹³C NMR analyses are fundamental for mapping the carbon-hydrogen framework of Sodium (4-fluorophenyl)methanesulfonate.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons of the 4-fluorophenyl group. The aromatic region typically displays a characteristic splitting pattern due to the fluorine substituent. The protons ortho to the fluorine atom are expected to appear as a triplet (due to coupling with the adjacent meta-protons and the ¹⁹F nucleus), while the protons meta to the fluorine atom would also appear as a triplet (or more accurately, a doublet of doublets). The methylene protons adjacent to the sulfonate group would appear as a singlet further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Due to the symmetry of the 4-fluorophenyl ring, four distinct carbon signals are anticipated for the aromatic portion, in addition to one signal for the methylene carbon. The carbon atom bonded directly to the fluorine atom will exhibit a large coupling constant (¹JCF), appearing as a doublet. Other carbons in the ring will show smaller couplings (²JCF, ³JCF). The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the methanesulfonate (B1217627) group.
The following tables present the predicted NMR data for this compound, based on analyses of structurally similar compounds like 4-fluorophenyl trifluoromethanesulfonate (B1224126) and sodium methanesulfonate. rsc.orgspectrabase.com
Table 1: Predicted ¹H NMR Data for this compound Solvent: D₂O
| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |
| ~7.45 | Triplet (t) | 2H (aromatic, ortho to F) |
| ~7.15 | Triplet (t) | 2H (aromatic, meta to F) |
| ~4.30 | Singlet (s) | 2H (methylene, -CH₂-) |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: D₂O
| Chemical Shift (δ) ppm | Assignment |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~131 (d, ³JCF ≈ 8 Hz) | C-H (ortho to F) |
| ~129 (d, ⁴JCF ≈ 3 Hz) | C-CH₂ |
| ~116 (d, ²JCF ≈ 22 Hz) | C-H (meta to F) |
| ~55 | -CH₂- |
(d = doublet, JCF = carbon-fluorine coupling constant)
While this compound itself is achiral and conformationally simple, advanced 2D NMR techniques are invaluable for unambiguous signal assignment and confirmation of its structural connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent aromatic protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals for the methylene and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): For this specific molecule, NOESY would show through-space correlations between the methylene protons and the ortho-protons of the phenyl ring, further confirming the geometry. In more complex molecules with stereocenters, NOESY and ROESY are critical for determining relative stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Electrospray ionization is a soft ionization technique well-suited for polar, ionic, and thermally labile compounds like this compound. libretexts.org The analysis can be performed in both negative and positive ion modes.
Negative Ion Mode: In this mode, the primary ion observed would be the (4-fluorophenyl)methanesulfonate anion, [M-Na]⁻. The expected m/z value for this anion (C₇H₆FO₃S⁻) is 189.0105.
Positive Ion Mode: In positive ion mode, the spectrum would likely show an adduct ion, such as the sodium adduct of the protonated molecule, [M-Na+H+Na]⁺, which is equivalent to the protonated molecule [C₇H₇FO₃S]⁺. Alternatively, formation of a sodium adduct of the intact salt, [C₇H₆FNaO₃S + Na]⁺, at m/z 234.9898 could occur, particularly in the presence of excess sodium ions. acs.org
Tandem MS (MS/MS) experiments on the parent ion would induce fragmentation, providing further structural confirmation. A likely fragmentation pathway for the anion at m/z 189 would be the loss of sulfur trioxide (SO₃, 80 Da) to yield a fragment at m/z 109, or the loss of sulfur dioxide (SO₂, 64 Da). nih.gov
Direct analysis of this compound by GC-MS is not feasible. As an ionic salt, the compound is non-volatile and would decompose at the high temperatures required for GC analysis. researchgate.net
For a GC-MS analysis to be performed, the compound must first be converted into a volatile derivative. A common derivatization strategy for sulfonic acid salts is esterification, for example, conversion to its methyl or ethyl ester. This more volatile derivative could then be analyzed by GC-MS. nih.govd-nb.info The resulting mass spectrum would show a molecular ion peak corresponding to the ester, and the fragmentation pattern would be characteristic of the structure, likely involving cleavage of the C-S bond and fragmentation of the 4-fluorobenzyl moiety.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically to four or five decimal places. This precision is critical for determining the elemental composition of a molecule, which serves as a powerful confirmation of its identity. researchgate.net
For this compound, HRMS would be used to confirm the elemental formula of the parent ion observed in ESI-MS. For example, in negative ion mode, an experimental mass of 189.0105 would unequivocally correspond to the elemental formula C₇H₆FO₃S⁻, ruling out other possible formulas with the same nominal mass. This capability is particularly valuable for organofluorine compounds, as it confirms the presence of the fluorine atom in the structure. pfasolutions.org
X-ray Crystallography
X-ray crystallography is an indispensable tool for the unambiguous determination of the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the ordered atoms in a crystal, one can deduce precise information about bond lengths, bond angles, and crystallographic symmetry. carleton.edu
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. rigaku.com This non-destructive technique provides detailed information on the internal lattice, including unit cell dimensions, the spatial arrangement of atoms, and intermolecular interactions. carleton.edu The analysis of a suitable single crystal of this compound would yield the exact bond lengths and angles for the sulfonate group, the fluorophenyl ring, and the methylene bridge. It would also reveal the coordination environment of the sodium cation and the nature of intermolecular forces, such as hydrogen bonds or ion-dipole interactions, that govern the crystal packing.
While specific experimental data for this compound is not available in the public domain, a typical analysis would produce a set of crystallographic parameters. The table below presents a representative, hypothetical dataset for a compound of this nature to illustrate the type of information obtained from an SCXRD experiment.
Table 1: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Illustrative Value |
|---|---|
| Empirical Formula | C₇H₆FNaO₃S |
| Formula Weight | 212.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.81 |
| b (Å) | 15.62 |
| c (Å) | 8.95 |
| β (°) | 98.75 |
| Volume (ų) | 803.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.754 g/cm³ |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and is particularly valuable for the characterization of polycrystalline materials. latech.edu It serves as a fingerprinting method, where the resulting diffraction pattern is unique to a specific crystalline form. americanpharmaceuticalreview.com This technique is essential for distinguishing between different polymorphs, which may have distinct physical properties.
A PXRD analysis of a powdered sample of this compound would produce a diffractogram showing a series of peaks at specific diffraction angles (2θ). The position and relative intensity of these peaks are characteristic of the compound's crystal lattice. This data can be used to confirm the identity of a synthesized batch against a known standard, assess its purity, and determine its lattice parameters. latech.edu
The following table shows a hypothetical set of PXRD data, representing the expected format of results for a crystalline sulfonate salt.
Table 2: Representative Powder X-ray Diffraction Data
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 40 |
| 21.1 | 4.21 | 100 |
| 23.8 | 3.74 | 65 |
| 28.9 | 3.09 | 70 |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. crimsonpublishers.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending) that cause a change in the molecular dipole moment. crimsonpublishers.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (typically from a laser), detecting vibrations that cause a change in the polarizability of the molecule. crimsonpublishers.com
For this compound, these techniques would confirm the presence of its key structural features. The sulfonate group (-SO₃⁻) would exhibit strong, characteristic stretching vibrations. The fluorophenyl group would show absorptions corresponding to aromatic C-H and C=C stretching, as well as a distinctive C-F stretching frequency. The methylene (-CH₂-) bridge would also have characteristic stretching and bending modes.
Table 3: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H (CH₂) | Asymmetric & Symmetric Stretch | 2950 - 2850 | 2950 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |
| Sulfonate (S=O) | Asymmetric Stretch | ~1200 | Weak or inactive |
| Sulfonate (S=O) | Symmetric Stretch | ~1050 | ~1050 |
| C-F | Stretching | 1250 - 1000 | 1250 - 1000 |
Other Spectroscopic Techniques for Chemical Analysis
Further structural elucidation is achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be particularly informative.
¹H NMR: Would show signals for the aromatic protons and the methylene protons. The aromatic protons would appear as a complex multiplet system due to proton-proton and proton-fluorine coupling. The methylene protons would likely appear as a singlet.
¹³C NMR: Would reveal the number of unique carbon environments, including those in the aromatic ring (with their chemical shifts influenced by the fluorine substituent) and the methylene carbon.
¹⁹F NMR: Would show a signal confirming the presence of the fluorine atom, with its chemical shift providing information about its electronic environment. diva-portal.org
Table 4: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic CH (ortho to F) | 7.1 - 7.3 |
| ¹H | Aromatic CH (meta to F) | 7.3 - 7.5 |
| ¹H | Methylene CH₂ | ~4.3 |
| ¹³C | Methylene CH₂ | ~55 |
| ¹³C | Aromatic C (quaternary) | 115 - 165 |
| ¹³C | Aromatic CH | 115 - 135 |
Note: Chemical shifts are predicted based on analogous structures and are relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Actual values may vary.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For an ionic salt like this compound, electrospray ionization (ESI) is the preferred method. In negative ion mode (ESI-), the instrument would detect the (4-fluorophenyl)methanesulfonate anion.
[M-Na]⁻: The expected mass-to-charge ratio (m/z) for the anion [C₇H₆FO₃S]⁻ would be approximately 189.00, calculated from the isotopic masses of its constituent atoms. High-resolution mass spectrometry (HRMS) could confirm this elemental composition with high precision. rsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of Sodium (4-fluorophenyl)methanesulfonate. These ab initio methods, which are derived "from first principles," solve the Schrödinger equation to provide insights into molecular properties without reliance on empirical data. lsu.edu Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to determine the electronic distribution, molecular orbital energies, and electrostatic potential of the molecule.
For this compound, calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. The presence of the fluorine atom, an electron-withdrawing group, on the phenyl ring significantly influences the electronic properties. This effect can be quantified by analyzing the charge distribution and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, these calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model. lsu.edu Analysis of the molecular orbitals would reveal the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack, thereby providing a theoretical basis for its reactivity.
| Calculated Property | Significance for this compound |
| Molecular Geometry | Provides the three-dimensional structure corresponding to the minimum energy. |
| Mulliken Atomic Charges | Indicates the partial charge distribution across the atoms, highlighting the effects of the fluorine and sulfonate groups. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | Measures the overall polarity of the molecule. |
Molecular Modeling and Simulation of Reaction Intermediates and Transition States
Molecular modeling and simulation techniques are instrumental in understanding the dynamics of chemical reactions involving this compound. These methods allow for the characterization of transient species such as reaction intermediates and transition states, which are often difficult to observe experimentally. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways.
For instance, in a nucleophilic substitution reaction involving the methanesulfonate (B1217627) group, computational models can be used to locate the transition state structure. The geometry and energy of this transition state provide crucial information about the reaction's activation energy, which is a key determinant of the reaction rate. Techniques such as the nudged elastic band (NEB) method or eigenvector-following algorithms are often used to find the minimum energy path between reactants and products.
| Computational Target | Information Gained |
| Reaction Intermediates | Characterization of the structure and stability of transient species formed during a reaction. |
| Transition States | Determination of the geometry and energy of the highest point on the reaction pathway, which dictates the activation energy. |
| Potential Energy Surface | A comprehensive map of the energy of the system as a function of the coordinates of its atoms, revealing all possible reaction pathways. |
Mechanistic Computational Studies for Reaction Pathway Elucidation
Computational studies play a vital role in elucidating the detailed mechanisms of reactions involving this compound. By combining quantum chemical calculations with reaction dynamics simulations, researchers can explore various potential reaction pathways and determine the most energetically favorable one. This provides a step-by-step understanding of how reactants are converted into products.
For example, in a reaction where the (4-fluorophenyl)methyl group is transferred, computational studies can distinguish between a concerted mechanism (where bond breaking and bond formation occur simultaneously) and a stepwise mechanism (involving the formation of an intermediate). The calculated energy profiles for each pathway, including the energies of all intermediates and transition states, allow for a definitive assignment of the reaction mechanism.
Isotopic labeling studies, both experimental and computational, can further validate the proposed mechanism. By replacing an atom with its isotope and calculating the effect on the reaction rate (the kinetic isotope effect), researchers can gain further confidence in the computationally determined transition state structure.
| Mechanistic Aspect | Computational Approach |
| Reaction Energetics | Calculation of the relative energies of reactants, products, intermediates, and transition states to determine the overall thermodynamics and kinetics. |
| Bond Dissociation Energies | Prediction of the energy required to break specific bonds, indicating the most likely points of initial reaction. |
| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path from the transition state down to the reactants and products, confirming the connection between them. |
Structure-Reactivity Relationship Predictions
Computational chemistry provides a powerful framework for predicting structure-reactivity relationships. By systematically modifying the structure of this compound and calculating the resulting changes in its electronic properties and reactivity, it is possible to develop predictive models. For example, the effect of substituting the fluorine atom with other halogen atoms or with electron-donating groups could be investigated.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors with experimentally observed reactivity. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices. Once a statistically significant QSAR model is established, it can be used to predict the reactivity of new, unsynthesized derivatives.
These predictive models are invaluable in the rational design of new molecules with desired properties. For instance, if the goal is to enhance the reactivity of the methanesulfonate group as a leaving group, computational studies can guide the selection of substituents on the phenyl ring that would best achieve this by stabilizing the resulting carbocation or by altering the electronic properties of the sulfur atom.
| Structural Modification | Predicted Effect on Reactivity |
| Substitution on the Phenyl Ring | Electron-withdrawing groups are expected to increase the acidity of the benzylic protons, while electron-donating groups would decrease it. |
| Variation of the Sulfonate Moiety | Altering the alkyl or aryl group on the sulfonate could modulate its leaving group ability. |
| Change in Counter-ion | While often considered a spectator ion, the nature of the cation could influence crystal packing and solid-state reactivity. |
Conclusion and Future Research Directions
Emerging Trends in Aryl- and Alkylmethanesulfonate Chemistry
The chemistry of aryl- and alkylmethanesulfonates is a dynamic field, with current research trends pushing the boundaries of synthesis and application. A significant area of development is the advancement of carbon-sulfur (C–S) coupling reactions, which are fundamental to creating the core structure of these compounds. nih.gov Historically, these reactions have faced challenges, but recent progress has been made through the use of heterogeneous catalysts. Materials such as metal-organic frameworks (MOFs), polymers, and 2D materials are being employed as supports for single-atom catalysts, leading to enhanced stability, activity, and recyclability in C–S bond formation. nih.gov
Another emerging trend is the focus on more sustainable and efficient synthetic protocols. This includes the development of one-pot syntheses and visible-light-mediated reactions. tandfonline.com For instance, photoredox catalysis is being explored for fluorosulfonylation, offering a milder and more controlled alternative to traditional methods. tandfonline.com These innovative approaches not only improve the efficiency of creating known sulfonates but also open pathways to novel molecular architectures with unique properties. The overarching goal is to design next-generation catalysts that offer superior control over selectivity and efficiency in the formation of C–S bonds. nih.gov
Interdisciplinary Research Prospects in Chemical Synthesis and Advanced Materials
The intersection of chemical synthesis and materials science offers exciting prospects for fluorinated sulfonates, moving beyond their traditional roles. The unique properties imparted by the fluorine atom—such as high thermal stability, chemical resistance, and distinct electronic characteristics—make these compounds attractive building blocks for advanced materials. nih.govdigitellinc.com
A significant research direction involves the development of novel fluorinated polymers. By incorporating fluorinated sulfonate monomers, material scientists can create polymers with enhanced performance characteristics. An important focus of current research is to achieve these desirable properties while minimizing environmental impact. digitellinc.com This involves designing materials with short fluorocarbon chains, which can offer the benefits of fluorination without the persistence and bioaccumulation issues associated with long-chain compounds like perfluorooctanoic acid (PFOA) and perfluorosulfonic acid (PFOS). digitellinc.com This approach is being applied to create high-performance, environmentally friendly alternatives, including fluorinated biodegradable polymers. digitellinc.com The precise control offered by modern synthetic methods allows for the fine-tuning of these materials' physical and chemical properties for specific applications in coatings, membranes, and other advanced technologies.
Data Tables
Physicochemical Properties of Sodium (4-fluorophenyl)methanesulfonate
| Property | Value |
|---|---|
| CAS Number | 1064657-27-7 |
| Molecular Formula | C₇H₆FNaO₃S |
| Molecular Weight | 212.17 g/mol |
| Topological Polar Surface Area (TPSA) | 57.2 Ų |
| LogP | -2.1251 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Data sourced from ChemScene. chemscene.com
Comparison of Related Sodium Sulfonate Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1064657-27-7 | C₇H₆FNaO₃S |
| Sodium methanesulfonate (B1217627) | 2386-57-4 | CH₃NaO₃S |
| Sodium (4-bromophenyl)methanesulfonate | 64755-47-1 | C₇H₆BrNaO₃S |
Data sourced from ChemScene, Pharmaffiliates, Sigma-Aldrich, and PubChem. chemscene.compharmaffiliates.comnih.gov
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Sodium (4-fluorophenyl)methanesulfonate for experimental design?
- Key Properties : Solubility in polar solvents (e.g., water, methanol), thermal stability, and crystal structure. Sodium sulfonates generally exhibit high water solubility due to ionic dissociation, as seen in analogous compounds like Sodium Methanesulfonate (SMS) . The fluorophenyl group may enhance lipophilicity, requiring characterization via HPLC or NMR to assess purity and solvent compatibility. Crystal structure data (e.g., bond angles, packing efficiency) from related sodium sulfonates can inform crystallization protocols .
- Methodology : Use differential scanning calorimetry (DSC) for thermal stability analysis and X-ray crystallography for structural validation.
Q. What synthetic routes are reported for this compound, and how do reaction conditions influence yield?
- Synthetic Pathways : Likely derived from sulfonic acid neutralization (e.g., reacting (4-fluorophenyl)methanesulfonic acid with NaOH) or via nucleophilic substitution of sulfonyl chlorides. For example, fluorophenyl sulfonyl chlorides (e.g., 4-[(undecafluorohexenyl)oxy]benzenesulfonyl chloride) are intermediates in synthesizing sodium salts .
- Optimization : Reaction pH and temperature critically affect yield. Excess NaOH may degrade the fluorophenyl group, while low temperatures (<0°C) stabilize intermediates. Purification via recrystallization (e.g., CHCl3/petroleum ether mixtures) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Approach : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the fluorophenyl group on the sulfonate moiety. For example, the sulfonate group’s negative charge distribution influences nucleophilic attack sites, as observed in SMS derivatives .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with alkyl halides) to resolve discrepancies.
Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?
- Techniques : Use UPLC-DAD to monitor degradation products (e.g., fluoride ions or sulfonic acid derivatives) at pH extremes. For example, methanesulfonate acetate stability was assessed via UPLC under acidic/basic conditions .
- Data Interpretation : Quantify degradation kinetics using Arrhenius plots. Contradictions may arise from buffer interactions (e.g., phosphate buffers catalyzing hydrolysis), necessitating control experiments .
Q. What role does the fluorophenyl group play in the compound’s biological interactions?
- Mechanistic Insights : The fluorophenyl group enhances membrane permeability and resistance to metabolic degradation, as seen in fluorinated agrochemicals like Flufenacet OA sodium salt .
- Experimental Design : Compare bioactivity of this compound with non-fluorinated analogs in cell-based assays (e.g., cytotoxicity or enzyme inhibition). Use fluorescence tagging to track cellular uptake .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Root Causes : Impurities (e.g., residual sulfonic acid), solvent polarity, or hygroscopicity. For example, sodium sulfonates often absorb moisture, altering solubility measurements .
- Mitigation : Standardize testing conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity via elemental analysis or mass spectrometry .
Q. What strategies optimize chromatographic separation of this compound from byproducts?
- Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) improves resolution of ionic species. Gradient elution (water/acetonitrile) effectively separates sulfonates from hydrophobic byproducts .
- Troubleshooting : Adjust column temperature (30–50°C) to reduce peak tailing caused by fluorophenyl group interactions with stationary phases .
Methodological Best Practices
- Experimental Reproducibility : Document reaction conditions (e.g., molar ratios, stirring rates) and purification steps in detail, as exemplified in triazole-thione synthesis protocols .
- Data Presentation : Include raw data tables in appendices and processed data (e.g., kinetic plots) in the main text, adhering to extended essay guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
